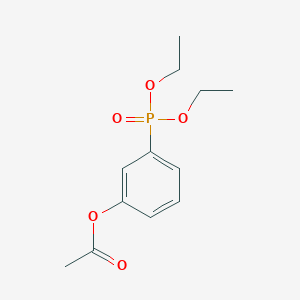
(3-Diethoxyphosphorylphenyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Diethoxyphosphorylphenyl) acetate is an organophosphorus compound with the molecular formula C12H17O5P. It is a derivative of phosphonic acid and features a phenyl ring substituted with an acetoxy group and a diethyl phosphonate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl(3-acetoxyphenyl)phosphonate typically involves the reaction of diethyl phosphite with 3-acetoxyphenyl halides under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions between diethyl phosphite and aryl halides .
Industrial Production Methods: Industrial production of diethyl(3-acetoxyphenyl)phosphonate may involve large-scale reactions using similar synthetic routes. The choice of catalysts, solvents, and reaction conditions can be optimized to enhance yield and purity. Microwave-assisted synthesis and other advanced techniques may also be employed to improve efficiency .
化学反应分析
Types of Reactions: (3-Diethoxyphosphorylphenyl) acetate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphines or phosphine oxides.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(3-Diethoxyphosphorylphenyl) acetate has a wide range of applications in scientific research:
作用机制
The mechanism of action of diethyl(3-acetoxyphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme . Additionally, the compound can participate in various biochemical pathways, affecting cellular processes and metabolic functions .
相似化合物的比较
Diethyl phosphonate: A simpler analog without the phenyl and acetoxy groups.
Diethyl(4-acetoxyphenyl)phosphonate: Similar structure but with the acetoxy group in the para position.
Diethyl(3-hydroxyphenyl)phosphonate: Similar structure but with a hydroxy group instead of an acetoxy group.
Uniqueness: (3-Diethoxyphosphorylphenyl) acetate is unique due to the presence of both the acetoxy and phosphonate groups on the phenyl ringThe acetoxy group can undergo hydrolysis to form the corresponding hydroxy derivative, providing additional versatility in chemical synthesis .
属性
分子式 |
C12H17O5P |
|---|---|
分子量 |
272.23 g/mol |
IUPAC 名称 |
(3-diethoxyphosphorylphenyl) acetate |
InChI |
InChI=1S/C12H17O5P/c1-4-15-18(14,16-5-2)12-8-6-7-11(9-12)17-10(3)13/h6-9H,4-5H2,1-3H3 |
InChI 键 |
COPFELNDKGWIKT-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=CC=CC(=C1)OC(=O)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















